4-Diethylamino-o-toluidine
CAS No.: 148-71-0
Cat. No.: VC21030156
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148-71-0 |
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Molecular Formula | C11H18N2 |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 4-N,4-N-diethyl-2-methylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3 |
Standard InChI Key | XBTWVJKPQPQTDW-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC(=C(C=C1)N)C |
Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N)C |
Introduction
Chemical Identity and Structure
4-Diethylamino-o-toluidine (CAS No. 148-71-0) is an organic compound also known as N4,N4-diethyl-2-methyl-1,4-benzenediamine. It has a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol . The compound is characterized by a benzene ring with an amino group (-NH2) at position 1, a methyl group (-CH3) at position 2, and a diethylamino group (-N(CH2CH3)2) at position 4 . This structure can be represented by the SMILES notation: NC1=CC=C(N(CC)CC)C=C1C .
The compound belongs to the family of aromatic amines and shares structural similarities with o-toluidine (2-methylaniline), with the addition of a diethylamino group. While o-toluidine has been extensively studied and recognized as a human carcinogen, 4-diethylamino-o-toluidine has received less attention but warrants careful consideration due to its structural similarities to known toxic compounds .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of 4-diethylamino-o-toluidine:
Synthesis Methods
Industrial Production
The synthesis of 4-diethylamino-o-toluidine typically involves the alkylation of 1,4-benzenediamine with diethyl sulfate and methyl iodide. This reaction requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with diethyl and methyl groups.
In industrial settings, the production often utilizes continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully optimized to achieve high purity and minimize by-products. Catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Applications and Uses
Industrial Applications
4-Diethylamino-o-toluidine serves several important functions in industry:
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Dye Intermediate: The compound is primarily used in the manufacture of dyes, particularly for textiles. Its amine functionalities provide reactive sites for the development of chromophoric systems.
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Pharmaceutical Precursor: It serves as a building block in the synthesis of various pharmaceutical compounds, where its amine functionalities can be further elaborated to create more complex molecular structures.
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Polymer Chemistry: 4-Diethylamino-o-toluidine has been investigated as a monomer for polymer synthesis, with potential applications in materials science due to its ability to form strong hydrogen bonds and participate in cross-linking reactions .
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Analytical Chemistry: The compound has been used in analytical methods, including HPLC separations as demonstrated by chromatographic techniques developed specifically for this compound .
Biological Activity and Toxicology
Metabolic Pathways
Like other aromatic amines, 4-diethylamino-o-toluidine can form reactive intermediates through metabolic activation, which may subsequently interact with DNA. The metabolism likely follows similar pathways to those documented for related compounds like o-toluidine and 4-chloro-o-toluidine.
The metabolic activation typically involves N-hydroxylation catalyzed by cytochrome P450 enzymes, followed by further conversion to reactive electrophilic species capable of forming adducts with cellular macromolecules . This metabolic pattern is consistent with the observed genotoxic effects of many aromatic amines.
Toxicological Effects
Research indicates that 4-diethylamino-o-toluidine exhibits biological activity that warrants attention due to its potential carcinogenic properties. Studies have shown that metabolites derived from this compound can induce oxidative stress and DNA damage in cultured cells.
The toxicological concerns are particularly relevant given the extensive documentation of carcinogenicity for structurally related compounds. For example, o-toluidine is classified as "known to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies showing that it causes urinary bladder cancer in humans .
Comparison with Related Compounds
Table 2 presents a comparison of 4-diethylamino-o-toluidine with structurally related compounds:
The mechanistic similarities between these compounds suggest that 4-diethylamino-o-toluidine may share some of the toxicological properties of its better-studied structural analogs. The metabolic activation to DNA-reactive species is a common feature that contributes to their carcinogenic potential .
Hazard Classification | Details | Reference |
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GHS Symbol | GHS07, GHS06 | |
Signal Word | Danger | |
Hazard Statements | H413-H317-H301+H311+H331 | |
Precautionary Statements | P261-P272-P280-P302+P352-P333+P313-P321-P363-P501 |
Recommended safety measures include:
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Use of personal protective equipment (gloves, lab coats, safety glasses)
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Working in well-ventilated areas or under fume hoods
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Avoiding skin contact, inhalation, or ingestion
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Proper disposal according to local regulations for hazardous chemicals
Analytical Methods
Several analytical methods have been developed for the detection and quantification of 4-diethylamino-o-toluidine:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been successfully employed for the analysis of 4-diethylamino-o-toluidine . The method utilizes:
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Reverse phase (RP) HPLC conditions
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Mobile phase containing acetonitrile, water, and phosphoric acid
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For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid
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The method is scalable and suitable for both analytical and preparative separations
These analytical methods are crucial for monitoring the compound in environmental samples, industrial products, and biological matrices.
Environmental Considerations
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The compound likely has moderate persistence in the environment
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Potential for bioaccumulation exists due to its aromatic structure and lipophilicity
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Degradation pathways may include photolysis, biodegradation, and chemical oxidation
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Caution is warranted regarding potential environmental contamination, particularly in water bodies near industrial facilities where the compound is manufactured or used
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